molecular formula C14H13N3O B2369109 4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one CAS No. 2470438-75-4

4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2369109
CAS No.: 2470438-75-4
M. Wt: 239.278
InChI Key: CWYYGBMOCHDHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a pyridine ring substituted at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

4-(4-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-6-7-15-8-13(10)17-9-14(18)16-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYYGBMOCHDHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N2CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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